![molecular formula C19H18N2O4 B2979863 2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 946343-94-8](/img/structure/B2979863.png)
2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
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Overview
Description
The compound “2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various spectroscopic methods such as IR, 1 H NMR, 13 C NMR . These methods provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
Benzamide compounds can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Molecular Structure and Synthesis
The molecular structure and synthesis of benzamide derivatives have been a subject of interest due to their potential biological activities. For instance, the study of the molecule "2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide" demonstrates the compound's planarity and the intramolecular hydrogen bonding contributing to the stability of its molecular structure (Rodier et al., 1993). This foundational understanding aids in the synthesis of similar compounds with potential applications in medicinal chemistry.
Potential Antipsychotic Agents
Research into benzamide derivatives like "(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide" and its analogs has highlighted their significance as potential antipsychotic agents. These compounds have been evaluated for their antidopaminergic properties, displaying promising results in vitro and in vivo models, suggesting a lower tendency to induce extrapyramidal side effects (Högberg et al., 1990). This research indicates the therapeutic potential of benzamide derivatives in treating psychiatric disorders.
Anticancer and Anti-Inflammatory Activities
The synthesis of novel benzamide derivatives has also been explored for their anticancer and anti-inflammatory properties. For example, benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, indicating their potential as drug candidates for treating inflammation-related diseases (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Properties
Newly synthesized benzamide compounds, based on modifications such as 2,3-dimethoxy and 3-acetoxy-2-methyl groups, have been evaluated for their antimicrobial and antioxidant activities. Some of these compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activities, alongside antibacterial activity against various bacteria strains (Yakan et al., 2020). This research underscores the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents.
Mechanism of Action
Target of Action
Isoxazole rings can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The specific mode of action would depend on the exact biological target of the compound. For example, some isoxazole derivatives are known to inhibit chitin synthesis in certain organisms .
Biochemical Pathways
The affected pathways would also depend on the specific target of the compound. As an example, if the compound were to inhibit chitin synthesis, it could affect the biochemical pathways related to the formation and maintenance of the cell wall in certain organisms .
properties
IUPAC Name |
2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-8-9-16(18(11-15)24-2)19(22)20-12-14-10-17(25-21-14)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLQDLRNNZEADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide |
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